2-Difluoromethoxy-4-methylbenzenesulfonamide
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Overview
Description
2-(difluoromethoxy)-4-methylbenzene-1-sulfonamide is an organic compound that features a difluoromethoxy group, a methyl group, and a sulfonamide group attached to a benzene ring
Preparation Methods
The synthesis of 2-(difluoromethoxy)-4-methylbenzene-1-sulfonamide typically involves the introduction of the difluoromethoxy group onto a benzene ring followed by sulfonamide formation. One common method involves the reaction of 4-methylphenol with difluoromethyl ether in the presence of a base to form 2-(difluoromethoxy)-4-methylphenol. This intermediate is then subjected to sulfonamide formation using sulfonyl chloride and a suitable amine under basic conditions .
Chemical Reactions Analysis
2-(difluoromethoxy)-4-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines
Scientific Research Applications
2-(difluoromethoxy)-4-methylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing fluorinated groups.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2-(difluoromethoxy)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The sulfonamide group can form hydrogen bonds with target proteins, influencing their activity and function .
Comparison with Similar Compounds
2-(difluoromethoxy)-4-methylbenzene-1-sulfonamide can be compared with other similar compounds, such as:
2-(trifluoromethoxy)-4-methylbenzene-1-sulfonamide: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which can affect its chemical and biological properties.
4-methylbenzene-1-sulfonamide: This compound lacks the difluoromethoxy group, making it less lipophilic and potentially less metabolically stable.
2-(difluoromethoxy)-4-chlorobenzene-1-sulfonamide: This compound has a chlorine atom instead of a methyl group, which can influence its reactivity and biological activity
These comparisons highlight the unique properties of 2-(difluoromethoxy)-4-methylbenzene-1-sulfonamide, particularly its enhanced lipophilicity and metabolic stability due to the presence of the difluoromethoxy group.
Properties
Molecular Formula |
C8H9F2NO3S |
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Molecular Weight |
237.23 g/mol |
IUPAC Name |
2-(difluoromethoxy)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C8H9F2NO3S/c1-5-2-3-7(15(11,12)13)6(4-5)14-8(9)10/h2-4,8H,1H3,(H2,11,12,13) |
InChI Key |
YGGPCXDZVCHNNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N)OC(F)F |
Origin of Product |
United States |
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